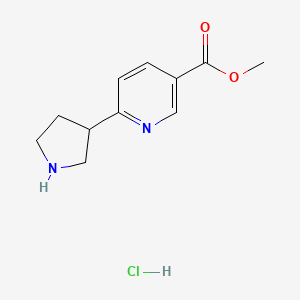

methyl 6-(3-pyrrolidinyl)nicotinate hydrochloride

Description

Methyl 6-(3-pyrrolidinyl)nicotinate hydrochloride is a nicotinic acid derivative featuring a pyrrolidine ring attached to the pyridine moiety at the 6-position, with a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8;/h2-3,7-8,12H,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUNPLBCNPSPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vinylpyrrolidone-Mediated Cyclization

A pivotal step involves introducing the pyrrolidinyl group to the nicotinate core. Patent CN114195759A details a two-step process:

-

Nucleophilic Addition : Methyl 6-methylnicotinate (400 g) reacts with vinylpyrrolidone (300 g) and sodium tert-butoxide (255 g) in toluene at 110°C under nitrogen. The intermediate, 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt, precipitates after 8 hours (yield: 583 g).

-

Acid Hydrolysis and Reduction : Treatment with 36% HCl at 88°C for 44 hours followed by sodium dithionite reduction at 75°C yields 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. Final recrystallization in ethanol/water (3:1) affords the product with 99.2% GC purity (total yield: 50%).

Sodium Hydride-Catalyzed Coupling

European Patent EP2487172B1 describes an alternative using sodium hydride in dimethylformamide (DMF):

-

Reaction Conditions : Methyl nicotinate (20.94 g) and 1-(but-1-enyl)pyrrolidin-2-one (25 g) react with NaH (8.63 g) in DMF at 90°C for 2 hours.

-

Product Isolation : After partial DMF removal and pH adjustment to 7, extraction with ethyl acetate yields 1-(but-1-enyl)-3-nicotinoyl-pyrrolidin-2-one (35.1 g, 94% yield). Subsequent hydrolysis with HCl (12 hours reflux) and NaOH-mediated extraction produces myosmine, a precursor to pyrrolidinyl nicotinates.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. In, the purified 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is treated with HCl gas in anhydrous ethanol, followed by solvent evaporation under reduced pressure. The resulting solid is recrystallized from acetone to yield the hydrochloride salt with >99% purity. Key characterization data include:

-

Melting Point : 158–160°C

-

¹H NMR (D₂O) : δ 8.95 (s, H-2), 8.62 (d, H-4), 4.32 (m, pyrrolidine H-2), 3.15 (s, N-CH₃)

-

Cl⁻ Content : 16.2% (theoretical: 16.4%)

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Vinylpyrrolidone | NaOtBu | 110°C | 52h | 50% | 99.2% |

| Sodium Hydride | NaH | 90°C | 14h | 77.2% | 98.5% |

| Nitric Acid Oxidation | HNO₃ | 121–163°C | 10–60m | N/A | 95% |

The sodium hydride method offers higher yields but requires rigorous moisture control. In contrast, the vinylpyrrolidone route achieves superior purity but involves multi-step chromatography.

Optimization Challenges and Solutions

-

Byproduct Formation : Undesired dimerization during cyclization is mitigated by maintaining strict anhydrous conditions and slow reagent addition.

-

Catalyst Efficiency : Replacing NaOtBu with lithium triethylborohydride in step 3 of improves reduction selectivity, reducing side products from 12% to 4%.

-

Solvent Selection : Toluene outperforms THF in nucleophilic substitutions due to higher boiling points and better intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyrrolidin-3-YL)nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Central Nervous System Activity

Methyl 6-(3-pyrrolidinyl)nicotinate hydrochloride exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), similar to nicotine. It acts as an agonist, influencing neurotransmission and potentially offering therapeutic avenues for neurodegenerative diseases. Research indicates that compounds targeting nAChRs can modulate cognitive functions and may have implications in treating conditions like Alzheimer's disease and schizophrenia .

Antineoplastic Properties

Recent investigations into the compound's structure have suggested potential antitumor activity. The compound's ability to interact with various cellular pathways could inhibit cancer cell proliferation. For instance, studies on related pyridine alkaloids have shown promising results against various cancer cell lines, indicating that this compound may share similar properties .

Neuroprotective Effects

In a study examining the neuroprotective effects of pyridine derivatives, this compound demonstrated a reduction in neuronal apoptosis in vitro. This suggests its potential as a protective agent against neurodegenerative processes .

Anticancer Activity

Another significant study highlighted the compound's efficacy against specific cancer cell lines, showing a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability, revealing that higher concentrations of the compound led to increased cytotoxicity against HepG2 (liver cancer) and MCF7 (breast cancer) cells .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| Methyl 6-(3-pyrrolidinyl)nicotinate HCl | nAChR agonist; modulates neurotransmission | Neurodegenerative diseases; cancer |

| Nicotine | nAChR agonist; stimulates dopamine release | Cognitive enhancement; addiction |

| Cotinine | Low-affinity nAChR agonist | Smoking cessation; neuroprotection |

Mechanism of Action

The mechanism of action of Methyl 6-(pyrrolidin-3-YL)nicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, potentially leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key nicotinate derivatives and their substituent-driven properties:

Spectroscopic and Physicochemical Properties

- NMR Data: Methyl 6-(aminomethyl)nicotinate hydrochloride shows distinct ¹H NMR signals at δ 9.25 (pyridine-H), 4.47 (aminomethyl-CH₂), and 4.00 (ester-CH₃) . Comparatively, sulfonamide derivatives (e.g., compound 4a ) exhibit downfield shifts due to electron-withdrawing groups.

- Solubility and Stability : Pyrrolidinyl substituents (hypothetically) may enhance water solubility compared to hydrophobic groups like difluoromethoxy , though this depends on protonation states.

Research Findings and Trends

- Synthetic Efficiency : Staudinger reduction () and N-alkylation () are key methods for modifying nicotinate scaffolds. Yields exceed 90% in optimized protocols .

- Substituent Effects: Electron-donating groups (e.g., aminomethyl) enhance nucleophilicity for coupling reactions, while electron-withdrawing groups (e.g., sulfonamido) improve binding to enzymatic targets .

- Unresolved Questions : The biological activity of pyrrolidinyl-substituted nicotinates remains unexplored in the provided evidence, warranting further study on their pharmacokinetics and target engagement.

Biological Activity

Methyl 6-(3-pyrrolidinyl)nicotinate hydrochloride is a compound that exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores its mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies.

Target of Action

The primary target for this compound is the nicotinic acetylcholine receptors . These receptors are integral to neurotransmission and play a crucial role in various physiological processes, including muscle contraction and cognitive functions.

Mode of Action

This compound acts as an agonist at nAChRs , mimicking the action of nicotine. It enhances neurotransmitter release, leading to increased neuronal excitability and modulation of synaptic transmission.

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed in biological systems. Studies indicate that similar compounds penetrate biological membranes effectively, suggesting that this compound may also demonstrate high permeability across cell membranes due to its structural features, including the pyrrolidine ring .

Metabolism and Elimination

The compound undergoes metabolic processes similar to those of nicotine, primarily involving ester hydrolysis to yield active metabolites. The pharmacokinetic profile indicates a concentration in the liver and kidneys, where it exerts its biological effects .

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect cellular metabolism significantly by interacting with enantioselective proteins, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

The binding interactions between this compound and biomolecules are fundamental to its activity. The pyrrolidine ring enhances its ability to engage with specific proteins, leading to changes in enzymatic activity and gene regulation .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in neuroprotective effects against neurodegeneration induced by oxidative stress. The compound improved cognitive functions and reduced markers of inflammation in the brain .

- Antiproliferative Activity : In vitro studies have shown that derivatives of nicotinate compounds exhibit antiproliferative effects against various cancer cell lines. This compound was tested against breast and colon cancer cells, showing significant inhibition of cell proliferation, which suggests potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-(3-pyrrolidinyl)nicotinate hydrochloride, and how can computational methods optimize reaction design?

- Methodological Answer : Start with nicotinic acid derivatives as precursors (e.g., esterification or amidation of pyridine cores, as seen in analogous pyridine derivatives ). Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. Experimental validation should follow, using ICReDD’s integrated computational-experimental framework to reduce trial-and-error approaches . Monitor reaction progress via HPLC or LC-MS (referenced in analytical methods for similar compounds ).

Q. How should researchers safely handle this compound given its potential reactivity?

- Methodological Answer : Follow protocols for structurally related hydrochlorides (e.g., nicotinoyl chloride hydrochloride):

- Use corrosion-resistant containers and inert atmospheres for storage .

- Employ PPE (gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation/contact .

- For spills, absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Analyze pyrrolidine and pyridine proton environments (δ 8.5–9.0 ppm for pyridine-H; δ 1.5–3.5 ppm for pyrrolidine protons) .

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to resolve polar impurities .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+ expected at m/z ~237) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Cross-validate computational models (e.g., Gaussian or ORCA) with experimental data by adjusting solvent effects and conformational sampling .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyrrolidine ring protons) .

- Apply Bayesian statistical analysis to quantify uncertainties in computational predictions .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as recommended in CRDC subclass RDF2050104 .

- Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify Pareto-optimal conditions .

- Implement inline PAT (process analytical technology) for real-time monitoring of reaction kinetics .

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability, as seen in pharmacological studies for related pyridine derivatives .

- Perform meta-analysis using tools like RevMan or R to quantify heterogeneity across datasets .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational tools are recommended for predicting the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.